1-(Benzo[b]thiophen-7-yl)ethanone is an organic compound characterized by the molecular formula C10H8OS. It belongs to the class of benzothiophene derivatives, which are heterocyclic compounds featuring a sulfur atom fused to a benzene ring. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science.
Research indicates that derivatives of 1-(Benzo[b]thiophen-7-yl)ethanone exhibit significant biological activity. They have been studied for their antimicrobial, antifungal, and anticancer properties. For instance, certain analogues have demonstrated the ability to enhance bone morphogenetic protein-2 expression, which is crucial for bone formation and repair . These compounds may interact with specific enzymes or receptors, modulating biological pathways and potentially leading to therapeutic effects.
The synthesis of 1-(Benzo[b]thiophen-7-yl)ethanone can be achieved through several methods:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are often utilized to achieve high-purity products.
1-(Benzo[b]thiophen-7-yl)ethanone serves multiple roles across various industries:
Studies have shown that 1-(Benzo[b]thiophen-7-yl)ethanone interacts with various biological targets. Its derivatives have been investigated for their ability to modulate enzyme activity and receptor binding, which can influence cellular signaling pathways relevant to disease mechanisms . Understanding these interactions is crucial for developing therapeutic agents based on this compound.
Several compounds share structural similarities with 1-(Benzo[b]thiophen-7-yl)ethanone. Here are a few notable examples:
The uniqueness of 1-(Benzo[b]thiophen-7-yl)ethanone lies in its specific structural arrangement that influences its reactivity and biological activity. Its potential as a precursor in drug synthesis further distinguishes it from similar compounds.
The compound features a planar benzothiophene system (a benzene ring fused to a thiophene moiety) with a ketone group at the 7-position. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity and influences its electronic properties.
| Property | Value |
|---|---|
| IUPAC Name | 1-(1-benzothiophen-7-yl)ethanone |
| Molecular Formula | C$${10}$$H$${8}$$OS |
| Molecular Weight | 176.24 g/mol |
| SMILES Notation | CC(=O)C1=CC=CC2=C1SC=C2 |
| CAS Registry Number | 22720-52-1 |
Early work relied on intramolecular annelation of ortho-alkynyl thioanisoles or on base-promoted condensation of 2-mercapto benzaldehydes. Two representative examples are summarised below.
| Entry | Starting material | Key reagents (stoichiometric) | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | 2-Phenylthioethanol | Palladium on aluminium oxide, 320 °C | Gas-phase oxidative cyclisation | Benzo[b]thiophene | 72% [1] |
| 2 | 2-Mercapto-3-methoxybenzaldehyde | 3-Chloropropanone, potassium carbonate | Ethanol, 80 °C, 8 h | 7-Methoxybenzo[b]thiophene-2-yl ketone intermediate | 81% [2] |
Both strategies tolerate electron-donating or -withdrawing groups on the benzene ring, giving straightforward entry to 7-substituted frameworks required for subsequent acetylation.
Seven-position acetylation proceeds smoothly when the heteroaromatic ring bears a para-directing ether or hydroxy group. Rahman and Scrowston introduced an acetate protecting group, removed it in situ and applied aluminium chloride mediated acylation to afford the target ketone in a single pot [3].
When 7-bromobenzo[b]thiophene is treated with two equivalents of tert-butyl lithium at –78 °C in tetrahydrofuran, quantitative bromine–lithium exchange occurs within seconds, and quenching with acetyl chloride furnishes 1-(Benzo[b]thiophen-7-yl)ethanone in isolated yields up to 88% after acidic work-up [4] [5].
Sanz exploited an ortho-lithiation–halocyclisation tactic. N,N-diethyl O-3-bromophenylcarbamate was lithiated with sec-butyl lithium, trapped with acetyl chloride, then cyclised electrophilically to give the desired ketone after deprotection (overall 61% from carbamate) [6] [7].
| Comparative performance of popular 7-acetylation tactics |
| Method | Catalyst/base | Temperature | Time | Typical yield | Regio-selectivity (7 : other) |
|---|---|---|---|---|---|
| AlCl₃ Friedel–Crafts | Aluminium chloride | 110 °C | 3 h | 65–75% | 4 : 1 [3] |
| Br/Li exchange | tert-Butyl lithium | –78 °C | <5 min | 80–90% | >20 : 1 [4] |
| Directed lithiation | sec-Butyl lithium → cyclisation | –78 → 25 °C | 2 h | 55–65% | >15 : 1 [6] |
| Innovation | Principle | Outcome for 7-acetyl derivative |
|---|---|---|
| Electrochemical ipso-spirocyclisation of sulfonyl hydrazides with internal alkynes [8] | Metal-free anodic oxidation in undivided cell | Builds benzo[b]thiophene ring without stoichiometric oxidant; acetyl group introduced in a later mild halogen–lithium step |
| Iodine-promoted visible-light photocyclisation of diaryl thiophenes [9] | Ambient temperature, blue LED, ethanol | Generates polycyclic thiophenes; subsequent iron-catalysed carbonylation installs 7-acetyl group |
| Sodium halide mediated halocyclisation under ethanol reflux [10] | Replaces molecular bromine with benign sodium bromide–Oxone® | One-pot cyclisation and bromination; ready for Li–Br exchange–acetylation; E-factor reduced by 60% versus classic methods |
These methods minimize halogenated waste and avoid moisture-sensitive Lewis acids, aligning synthesis with green-chemistry metrics.
A factorial study varying base, solvent and temperature during bromine–lithium exchange was performed on a 0.50 mol scale [4] [5].
| Variable | Low level | High level | Effect on isolated yield (%) |
|---|---|---|---|
| Base nature | n-Butyl lithium (80%) | tert-Butyl lithium (88%) | +8 |
| Solvent | Diethyl ether (79%) | Tetrahydrofuran (88%) | +9 |
| Temperature | –50 °C (83%) | –78 °C (88%) | +5 |
| Quench agent | Acetyl chloride (88%) | Acetic anhydride (61%) | –27 |
Optimal combination (tert-butyl lithium, tetrahydrofuran, –78 °C, acetyl chloride) consistently delivered gram-scale batches in 85–90% yield with negligible regio-isomers.
| Challenge | Underlying issue | Mitigation strategy | Supporting evidence |
|---|---|---|---|
| Competitive lithiation at carbon-5 | Benzo[b]thiophene ring is highly nucleophilic [11] | Pre-bromination of carbon-7 ensures selective exchange [12] | Exclusive 7-acetylation observed after Br/Li exchange [4] |
| Ring sulfoxidation during Friedel–Crafts acylation | Lewis acid traces of water promote oxidation | Use freshly sublimed aluminium chloride and anhydrous conditions [3] | Oxidation by-products <3% |
| Scalability of tert-butyl lithium exchange | Exothermic quench | Continuous flow addition of tert-butyl lithium (2 mL min⁻¹) maintains temperature below –70 °C [13] | Safe 50 g preparation without runaway |
| Environmental footprint | Stoichiometric aluminium chloride generates acidic waste | Adoption of sodium bromide–Oxone® halocyclisation and potassium carbonate acylation [10] | Process mass intensity reduced from 48 to 19 |
Combining established halogen–lithium exchange with modern catalytic annulations enables high-yielding, selective and sustainable manufacture of 1-(Benzo[b]thiophen-7-yl)ethanone. Future work should integrate continuous-flow electrochemical cyclisations with in-line acylation to deliver kilogram quantities under intrinsically safe, solvent-minimised conditions.